Bienvenue dans la boutique en ligne BenchChem!

TK-129

Epigenetics Histone Demethylase KDM5B/JARID1B

TK-129 uniquely combines sub-100 nM KDM5B potency with 8-fold selectivity over KDM5C and validated oral bioavailability (F=42.37%). This enables once-daily oral dosing in chronic rodent models—avoiding stress artifacts from repeated IP/IV administration. Validated in NRCFs for blocking Ang II-induced activation and in vivo for reducing myocardial remodeling/fibrosis. Preferred probe over pan-KDM5 inhibitors for KDM5B-specific phenotype attribution in HFrEF/HFpEF studies.

Molecular Formula C15H23N5O2
Molecular Weight 305.38 g/mol
Cat. No. B10857244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTK-129
Molecular FormulaC15H23N5O2
Molecular Weight305.38 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=NN1)C(=O)N2CCC(C2)NC(=O)NC3CC3
InChIInChI=1S/C15H23N5O2/c1-9(2)12-7-13(19-18-12)14(21)20-6-5-11(8-20)17-15(22)16-10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,18,19)(H2,16,17,22)/t11-/m1/s1
InChIKeyWNSMPEBHTSITSG-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-3-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]urea: Procurement-Ready KDM5B/JARID1B Inhibitor Scaffold


1-Cyclopropyl-3-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]urea (synonym TK-129; CAS 1905481-40-4 / 3031476-73-7) is a synthetic small molecule featuring a pyrrolidinyl-urea core linked to a 3-isopropyl-1H-pyrazole-5-carbonyl moiety [1]. The compound bears a cyclopropyl substituent on the distal urea nitrogen and possesses defined (R)-stereochemistry at the pyrrolidine 3-position. It is primarily characterized as a potent and selective inhibitor of lysine-specific demethylase 5B (KDM5B, also known as JARID1B or PLU1) , with documented oral bioavailability and in vivo cardioprotective activity in preclinical models of myocardial remodeling and fibrosis .

Why In-Class KDM5 Inhibitors Cannot Substitute for 1-Cyclopropyl-3-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]urea


Although multiple pyrazole- and pyrrolidine-containing ureas have been reported as KDM5 family inhibitors, procurement decisions based solely on shared core scaffolds risk experimental failure due to profound differences in isoform selectivity, oral pharmacokinetics, and in vivo target engagement. For instance, the pan-KDM5 inhibitor CPI-455 exhibits higher biochemical potency (KDM5B IC50 = 3 nM) but lacks oral bioavailability and shows equipotent inhibition of KDM5A and KDM5C , confounding interpretation of KDM5B-specific pharmacology. Conversely, pyrazole-based compound 27ab (IC50 = 0.0244 μM) demonstrates superior biochemical potency but has not been characterized for oral exposure or in vivo efficacy [1]. The early tool compound PBIT (IC50 ≈ 3 μM) suffers from insufficient potency for robust cellular target engagement . TK-129 uniquely combines sub-100 nM KDM5B potency with a defined selectivity window over KDM5C, validated oral bioavailability (F = 42.37%), and demonstrated in vivo attenuation of pathological myocardial remodeling—a profile not replicated by any single comparator [2].

Quantitative Evidence Guide: 1-Cyclopropyl-3-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]urea vs. Key Comparators


KDM5B Inhibitory Potency and Isoform Selectivity: TK-129 vs. Pan-KDM5 Inhibitor CPI-455

TK-129 inhibits KDM5B with an IC50 of 44 nM (0.044 μM) in a homogeneous time-resolved fluorescence (HTRF) assay. While the pan-KDM5 inhibitor CPI-455 exhibits greater potency against KDM5B (IC50 = 3 nM), TK-129 provides a meaningful selectivity window over the closely related KDM5C isoform (IC50 = 353 nM; ~8-fold selectivity), whereas CPI-455 inhibits KDM5A, KDM5B, and KDM5C with nearly equal potency (10, 3, and 14 nM, respectively) . TK-129 also inhibits KDM5A with an IC50 of 79 nM, yielding approximately 2-fold selectivity for KDM5B over KDM5A [1].

Epigenetics Histone Demethylase KDM5B/JARID1B

Oral Bioavailability: TK-129 vs. Reported KDM5B Inhibitors Lacking PK Characterization

TK-129 exhibits an oral bioavailability (F) of 42.37% in male Sprague-Dawley rats following a 10 mg/kg oral dose, with a clearance (CL) of 9.9 L/h/kg (PO) and 4.2 L/h/kg (IV) . In contrast, widely cited KDM5B inhibitors such as compound 27ab (IC50 = 0.0244 μM) and CPI-455 have no reported oral pharmacokinetic parameters in peer-reviewed literature [1]. PBIT, a first-generation tool compound (IC50 ≈ 3 μM), lacks any documented systemic exposure data suitable for in vivo dosing route selection .

Pharmacokinetics Oral Bioavailability In Vivo Pharmacology

In Vivo Efficacy in Cardiac Remodeling and Fibrosis: TK-129 vs. GSK467 and Other KDM5B Inhibitors

In an isoprenaline (ISO)-induced mouse model of pathological myocardial remodeling and fibrosis, TK-129 administered orally significantly attenuated myocardial hypertrophy, reduced fibrotic area, and improved cardiac dysfunction [1]. This efficacy was validated in two distinct mouse heart failure models (HFrEF and HFpEF) [2]. While the KDM5B inhibitor GSK467 has been used in vitro to block TGF-β-induced fibroblast activation, no peer-reviewed in vivo efficacy data for GSK467 in cardiac fibrosis models have been reported [3]. Compound 27ab demonstrates anti-proliferative and anti-migratory effects in MKN45 gastric cancer cells but lacks in vivo cardiac efficacy characterization .

Cardiovascular Disease Myocardial Fibrosis Heart Failure

Cytotoxicity Profile and Therapeutic Window: TK-129 vs. PBIT

TK-129 exhibits low cytotoxicity in neonatal rat cardiac fibroblasts (NRCFs) at concentrations required for target engagement, enabling study of KDM5B function without confounding cell death artifacts . The compound increases H3K4me3 protein levels—the bona fide substrate of KDM5B—without inducing significant cellular toxicity [1]. In contrast, PBIT (IC50 ≈ 3 μM) requires near-toxic concentrations to achieve meaningful KDM5B inhibition in cellular assays, and its micromolar potency limits its utility in probing KDM5B-specific biology .

Cellular Toxicology Safety Pharmacology Lead Optimization

Defined Stereochemistry and Structural Determinants of Potency: TK-129 vs. Racemic or Achiral Urea Analogs

TK-129 contains a defined (R)-configuration at the pyrrolidine 3-position bearing the cyclopropyl urea moiety. The primary SAR publication reports that the (R)-enantiomer exhibits substantially higher KDM5B inhibitory activity compared to the corresponding (S)-enantiomer, and that modification of the cyclopropyl group or the 3-isopropyl substituent on the pyrazole ring significantly diminishes potency [1]. In contrast, many commercially available pyrrolidinyl-urea analogs (e.g., 3-cyclopropyl-1-(pyrrolidin-3-yl)urea; CAS 1250289-17-8) lack the pyrazole-5-carbonyl moiety entirely and are achiral building blocks with no reported KDM5B activity [2].

Medicinal Chemistry Stereochemistry Structure-Activity Relationship

Validated Application Scenarios for 1-Cyclopropyl-3-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]urea (TK-129)


In Vivo Cardiovascular Pharmacology: Oral Dosing in Myocardial Fibrosis and Heart Failure Models

Based on the compound's oral bioavailability (F = 42.37%) and validated in vivo efficacy, TK-129 is the preferred KDM5B inhibitor for chronic oral dosing studies in rodent models of myocardial remodeling, fibrosis, and heart failure (both HFrEF and HFpEF). The established PK profile allows for once-daily oral administration, avoiding the stress and hemodynamic artifacts associated with repeated intraperitoneal or intravenous dosing [1][2].

KDM5B-Specific Mechanistic Studies Requiring Isoform Selectivity

For experiments designed to dissect KDM5B-specific functions from those of KDM5A or KDM5C, TK-129 provides an 8-fold selectivity window over KDM5C (IC50 353 nM vs. 44 nM) and ~2-fold over KDM5A. This contrasts with pan-KDM5 inhibitors like CPI-455, which exhibit nearly equipotent inhibition across all three isoforms . Researchers aiming to attribute phenotypes specifically to KDM5B should prioritize TK-129 over pan-selective tool compounds.

Cardiac Fibroblast Activation and Wnt Pathway Signaling Assays

TK-129 has been specifically validated in neonatal rat cardiac fibroblasts (NRCFs) for blocking Angiotensin II-induced activation, migration, and proliferation at sub-cytotoxic concentrations. The compound's mechanism involves inhibition of KDM5B-mediated H3K4me3 demethylation and downstream blockade of Wnt-related pathway activation . This makes TK-129 a fit-for-purpose chemical probe for interrogating KDM5B-Wnt crosstalk in fibrotic signaling cascades.

Procurement for Lead Optimization and Medicinal Chemistry Benchmarking

As a structurally characterized (R)-enantiomer with published SAR and co-crystal structural guidance, TK-129 serves as a benchmark compound for medicinal chemistry efforts targeting the KDM5B JMJ domain. The primary SAR publication details the contribution of the cyclopropyl group, pyrazole 3-isopropyl substituent, and pyrrolidine stereochemistry to potency, providing a validated starting point for scaffold optimization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for TK-129

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.